Isorhamnetin 3-sophoroside-7-rhamnoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

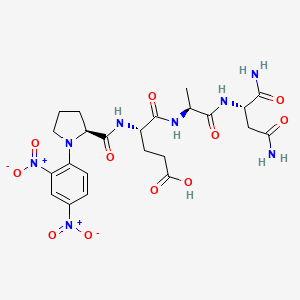

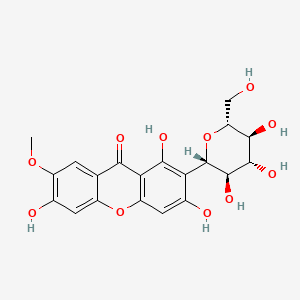

Isorhamnetin 3-sophoroside-7-rhamnoside: is a natural flavonol glycoside derived from plants such as sea buckthorn (Hippophaë rhamnoides). It is known for its various biological activities, including its ability to inhibit the growth of harmful microalgae . This compound is part of the larger family of isorhamnetin glycosides, which are known for their health-promoting effects .

Mécanisme D'action

Target of Action

Isorhamnetin 3-sophoroside-7-rhamnoside, a natural flavonol glycoside, primarily targets harmful microalgae . It inhibits the growth of these microalgae, making it a potential algicidal agent .

Mode of Action

It is known that it interacts with harmful microalgae, inhibiting their growth

Biochemical Pathways

The compound is synthesized by a three-enzyme cascade involving rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate (udp)-rhamnose synthase . This synthesis process suggests that the compound may interact with biochemical pathways involving these enzymes.

Result of Action

The primary result of this compound’s action is the inhibition of harmful microalgae growth . This suggests that the compound may have potential applications in controlling harmful algal blooms. Additionally, the compound has been associated with cytotoxicity against HepG2, MCF-7, and A549 cells .

Action Environment

It is worth noting that the compound is naturally derived from hippophaë rhamnoides , suggesting that its production and efficacy may be influenced by the growth conditions of this plant.

Analyse Biochimique

Biochemical Properties

Isorhamnetin 3-sophoroside-7-rhamnoside interacts with several enzymes in its biochemical reactions. A study has shown that it was synthesized by a highly efficient three-enzyme cascade using a UDP-rhamnose regeneration system . The enzymes involved in this process include rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate (UDP)-rhamnose synthase .

Cellular Effects

The cellular effects of this compound are primarily observed in its cytotoxicity against certain cell lines. It has been reported that the compound was evaluated for its cytotoxicity against HepG2, MCF-7, and A549 cells .

Molecular Mechanism

It is known that it inhibits the growth of harmful microalgae

Temporal Effects in Laboratory Settings

It is known that the compound was synthesized using a highly efficient three-enzyme cascade .

Metabolic Pathways

It is known that the compound was synthesized using a UDP-rhamnose regeneration system .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isorhamnetin 3-sophoroside-7-rhamnoside can be synthesized using a three-enzyme cascade system involving rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate (UDP)-rhamnose synthase. The optimal conditions for this synthesis include a pH of 7.0 and a temperature of 45°C. The enzyme rhamnosyltransferase is cloned, expressed, and characterized in Escherichia coli .

Industrial Production Methods: The industrial production of this compound involves the use of a UDP-rhamnose regeneration system to achieve high yields. The highest titer of production reached 231 mg/L with a molar conversion of 100% .

Analyse Des Réactions Chimiques

Types of Reactions: Isorhamnetin 3-sophoroside-7-rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The optimal conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed: The major products formed from these reactions include various derivatives of isorhamnetin glycosides, which exhibit diverse biological activities such as anti-inflammatory, antinociceptive, and antioxidant properties .

Applications De Recherche Scientifique

Chemistry: In chemistry, isorhamnetin 3-sophoroside-7-rhamnoside is used as a model compound for studying glycosylation reactions and the synthesis of flavonol glycosides .

Biology: In biological research, this compound is studied for its effects on cellular processes, including its cytotoxicity against cancer cell lines such as HepG2, MCF-7, and A549 .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects, including its anti-inflammatory and antioxidant activities .

Industry: In the industry, this compound is used in the production of functional foods and nutraceuticals due to its health-promoting properties .

Comparaison Avec Des Composés Similaires

- Isorhamnetin 3-O-rhamnoside

- Isorhamnetin 3-O-galactoside

- Isorhamnetin 3-O-robinobioside

Comparison: Isorhamnetin 3-sophoroside-7-rhamnoside is unique due to its specific glycosylation pattern, which enhances its solubility and stability compared to other isorhamnetin glycosides . This unique structure also contributes to its diverse biological activities, making it a valuable compound for various applications.

Propriétés

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42O21/c1-10-20(39)24(43)27(46)32(49-10)50-12-6-14(38)19-16(7-12)51-29(11-3-4-13(37)15(5-11)48-2)30(23(19)42)54-34-31(26(45)22(41)18(9-36)53-34)55-33-28(47)25(44)21(40)17(8-35)52-33/h3-7,10,17-18,20-22,24-28,31-41,43-47H,8-9H2,1-2H3/t10-,17+,18+,20-,21+,22+,24+,25-,26-,27+,28+,31+,32-,33-,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQKXKNZQQBTDD-IOCIRFPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the relationship between isorhamnetin-3-O-sophoroside-7-O-rhamnoside and the sensory properties of sea buckthorn berries?

A1: Isorhamnetin-3-O-sophoroside-7-O-rhamnoside, a flavonol glycoside found in sea buckthorn berries, has been identified as a contributor to the berries' astringent taste. Research suggests that this compound, along with malic acid and other isorhamnetin glycosides, plays a significant role in the perceived astringency of sea buckthorn puree. Interestingly, while some studies have linked proanthocyanidin dimers and trimers to astringency, their impact appears to be less significant than initially thought in the context of sea buckthorn berries [, , ].

Q2: Beyond sea buckthorn, in what other plant species has isorhamnetin-3-O-sophoroside-7-O-rhamnoside been identified, and are there any potential applications related to this compound?

A2: Isorhamnetin-3-O-sophoroside-7-O-rhamnoside has been isolated from the berries of Hippophae rhamnoides subsp. Sinensis Rousi, a subspecies of sea buckthorn []. Furthermore, research indicates that this compound, along with other flavonoids like quercetin-3‑O‑2’,6’‑dirhamnosylglucoside and quercetin rhamnosyl dihexoside, could serve as a potential biomarker for resistance to carmine cochineal (Dactylopius opuntiae) in certain forage palm species (Opuntia spp. and Nopalea spp.) []. This discovery highlights the potential of this compound in developing pest-resistant crops.

Q3: Are there established analytical methods for detecting and quantifying isorhamnetin-3-O-sophoroside-7-O-rhamnoside in plant material?

A3: While specific details regarding validated analytical methods for isorhamnetin-3-O-sophoroside-7-O-rhamnoside are limited in the provided research, studies commonly utilize chromatographic techniques for its isolation and purification. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has proven effective in identifying and quantifying flavonoid glycosides, including isorhamnetin-3-O-sophoroside-7-O-rhamnoside, within complex plant matrices [, ]. Further research focusing on method development and validation for this specific compound would be beneficial to ensure accurate and reliable quantification in various applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

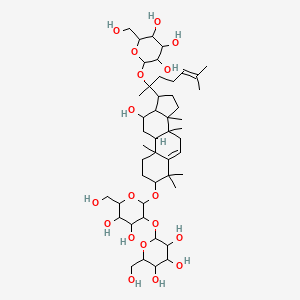

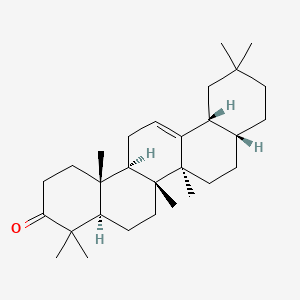

![4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B591294.png)

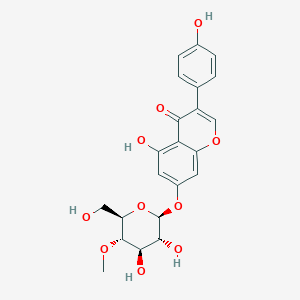

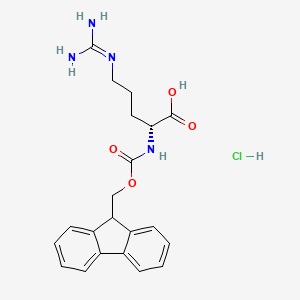

![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)